N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h5H,3-4H2,1-2H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXAXQQJCUZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of thiazole derivatives with methoxy-substituted pyrazole carboxamide under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, the compound's derivatives may be explored for their pharmacological effects. They could serve as lead compounds in the design of new medications for various diseases.
Industry: In industry, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with similar structures and properties.
Pyrazole derivatives: Compounds containing the pyrazole ring, which may have similar biological activities.
Carboxamide derivatives: Compounds with the carboxamide functional group, which can exhibit similar chemical reactivity.
Uniqueness: N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the pyrazole and carboxamide functionalities. The methods are often characterized by their efficiency and yield, with some studies reporting yields exceeding 80% through optimized reaction conditions.
Enzyme Inhibition
Research indicates that derivatives of 4,5-dihydro-1H-pyrazole, including this compound, exhibit significant inhibitory activity against neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). For instance, certain derivatives have shown selectivity for nNOS over iNOS, which is crucial for developing targeted therapies for conditions involving nitric oxide dysregulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for several derivatives have been reported to be as low as 0.22 μg/mL against Staphylococcus aureus and other Gram-positive bacteria, indicating strong antibacterial potential .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the growth of multiple bacterial strains. The compound's MIC values were compared with standard antibiotics, showing superior or comparable efficacy in some cases. The study concluded that modifications to the pyrazole structure could enhance antimicrobial activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of several pyrazole derivatives. It was found that this compound selectively inhibited nNOS with an IC50 value in the nanomolar range. This selectivity is vital for minimizing side effects in therapeutic applications targeting nitric oxide pathways .
Research Findings Summary
| Activity | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | nNOS | Nanomolar range | Selective inhibition over iNOS |
| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | Significant activity against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | Varies by derivative | Some derivatives showed enhanced activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what purification methods are recommended to achieve >75% yield?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like pyrazole-4-carboxylic acid derivatives and 4,5-dihydrothiazol-2-amine. Reflux conditions in acetic acid or pyridine (80–100°C, 6–12 hours) are common. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >75% yield. Characterization by ¹H/¹³C NMR, IR, and LC-MS is critical to confirm purity and structure .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how can isomeric byproducts be distinguished?
- Methodological Answer : High-resolution ¹H NMR (400–600 MHz) resolves splitting patterns of the pyrazole and dihydrothiazole protons. ¹³C NMR identifies carbonyl (C=O, ~165–170 ppm) and thiazole carbons. IR confirms amide C=O stretches (~1680 cm⁻¹). LC-MS (ESI+) verifies molecular weight. Isomeric byproducts (e.g., regioisomers) require 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous differentiation .
Q. What solvents and stability conditions are optimal for storing this compound in biological assays?
- Methodological Answer : The compound is stable in DMSO (10 mM stock solutions, -20°C) for >6 months. Avoid aqueous buffers with pH >8, as hydrolysis of the dihydrothiazole ring may occur. For in vitro assays, dilute in PBS or culture media (final DMSO <0.1%) to maintain solubility and activity .
Advanced Research Questions
Q. How can reaction mechanisms for dihydrothiazole ring formation be experimentally validated, particularly in cyclocondensation steps?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-labeled thiourea precursors) to track nitrogen incorporation into the thiazole ring. Kinetic studies under varied temperatures (25–100°C) and reagent stoichiometries can identify rate-determining steps. Intermediate trapping (e.g., quenching with MeOH at -78°C) followed by LC-MS analysis provides mechanistic insights .
Q. How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across kinase assays)?
- Methodological Answer : Variability may arise from assay conditions (ATP concentration, pH) or structural flexibility of the pyrazole moiety. Perform dose-response curves under standardized ATP levels (1–10 µM) and use orthogonal assays (e.g., SPR for binding affinity vs. luminescence for activity). Compare results with structurally rigid analogs to isolate conformational effects .
Q. What computational strategies predict binding modes of this compound with kinase targets, and how can docking results be validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled kinase structures identifies potential binding pockets. Prioritize poses where the pyrazole ring forms π-π interactions with conserved phenylalanine residues. Validate via mutagenesis (e.g., F336A mutation in the ATP-binding site) and measure ΔIC₅₀. Mercury software (Cambridge Crystallographic Database) can overlay docking results with known kinase-inhibitor co-crystals for spatial validation .
Q. How can synthetic yields be improved for steps involving unstable intermediates like ethyl cyanoacetate adducts?
- Methodological Answer : Optimize reaction temperature (0–5°C for cyanoacetate coupling) to minimize decomposition. Use in situ generation of intermediates (e.g., via Schlenk techniques under nitrogen) and rapid purification via flash chromatography. Add stabilizing agents (e.g., molecular sieves) to scavenge moisture. Yields >80% are achievable with strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
